Methyl 6-chloro-2-cyanonicotinate
Description
Methyl 6-chloro-2-cyanonicotinate is a pyridine derivative featuring a methyl ester at position 3, a cyano (-CN) group at position 2, and a chlorine atom at position 6. This compound is structurally related to nicotinic acid esters, which are widely used in pharmaceutical and agrochemical synthesis due to their reactivity and versatility. The electron-withdrawing cyano and chloro substituents influence its electronic properties, making it a valuable intermediate in cross-coupling reactions and heterocyclic synthesis .
Molecular Formula: C₈H₅ClN₂O₂
Molecular Weight: ~196.45 g/mol (calculated)
Key Features:
- Cyano group at position 2 enhances electrophilicity.
- Chlorine at position 6 directs regioselective reactions.
- Methyl ester improves solubility in organic solvents.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-7(9)11-6(5)4-10/h2-3H,1H3 |
InChI Key |
MJFYJKBTZAOPLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-cyanonicotinate typically involves the chlorination of methyl nicotinate followed by the introduction of a cyano group. One common method includes the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with cyanogen bromide to introduce the cyano group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 6-amino-2-cyanonicotinate derivatives.
Reduction: Formation of 6-chloro-2-aminonicotinate.
Oxidation: Formation of 6-chloro-2-cyanonicotinic acid.
Scientific Research Applications
Methyl 6-chloro-2-cyanonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-cyanonicotinate is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The presence of the chlorine and cyano groups allows it to participate in nucleophilic substitution and other reactions, facilitating the formation of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.
Comparison with Similar Compounds
Substituent Variation in Pyridine Esters
The table below compares Methyl 6-chloro-2-cyanonicotinate with analogs differing in substituent type, position, or ester group:
Impact of Substituents on Reactivity
- Cyano vs. Methoxy: The cyano group in this compound is strongly electron-withdrawing, enhancing electrophilicity at position 2 for nucleophilic attacks. In contrast, the methoxy group in Methyl 6-chloro-2-methoxynicotinate donates electrons, reducing reactivity .
- Chloro vs. Bromo : Bromine in Methyl 6-bromo-2-chloronicotinate increases steric hindrance and polarizability compared to chlorine, leading to slower reaction rates in cross-coupling processes .
- Ester Group: Ethyl esters (e.g., Ethyl 6-chloro-5-cyano-2-methylnicotinate) improve lipid solubility but reduce crystallinity compared to methyl esters .
Physicochemical Properties
- Crystallinity: Methyl 6-chloronicotinate exhibits a triclinic crystal system with distinct hydrogen-bonding patterns (e.g., O–H···N interactions), while cyano-substituted analogs like the target compound likely form denser lattices due to stronger dipole interactions .
- Collision Cross-Section (CCS): Methyl 6-amino-2-methylnicotinate (similar scaffold) has a predicted CCS of 133.8 Ų for [M+H]⁺, suggesting that the cyano group in the target compound may increase molecular rigidity and CCS .
Industrial Relevance
- Pharmaceuticals : Serves as a precursor for kinase inhibitors and antiviral agents.
- Agrochemicals : Used in herbicides due to pyridine’s bioactivity .
Biological Activity
Methyl 6-chloro-2-cyanonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a chloro group, a cyano group, and a methoxy group. Its molecular formula is with a molecular weight of approximately 210.62 g/mol. The compound is known for its electron-withdrawing cyano group, which enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The electron-withdrawing nature of the cyano group may contribute to the compound's ability to inhibit microbial growth by interfering with essential metabolic pathways.
Anti-inflammatory Effects
Similar pyridine derivatives have shown anti-inflammatory properties, suggesting that this compound may also possess such activities. This potential could be attributed to its ability to modulate inflammatory pathways, although further studies are necessary to confirm these effects specifically for this compound.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition could affect drug metabolism and efficacy, making it a candidate for further investigation in pharmacokinetics and pharmacodynamics .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nitration : Introduction of the cyano group via nitration reactions.
- Halogenation : Chlorination to introduce the chloro substituent.
- Methylation : Methylating agents are used to obtain the final compound.
These methods allow for variations in yield and purity depending on reaction conditions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the biological activity of this compound. Below is a table summarizing some related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Methyl 6-chloro-4-methylnicotinate | 1224464-97-4 | C8H8ClNO2 | 185.61 |
| Methyl 5-amino-6-chloronicotinate | 211915-96-7 | C8H8ClN3O | 185.61 |
| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | 261635-79-4 | C8H5ClF3N | 223.58 |
These compounds share similar functional groups but differ in substituents that influence their reactivity and biological activity. The unique combination of chloro and cyano functionalities in this compound may enhance its potential applications compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of various pyridine derivatives, including those related to this compound:
- In vitro Studies : Research has shown that certain derivatives exhibit significant inhibition of collagen synthesis, indicating potential applications in anti-fibrotic therapies .
- Mechanistic Insights : Investigations into the mechanism of action reveal that compounds with similar structures can inhibit specific enzymes or receptors, leading to observed biological effects.
- Pharmacological Potential : Ongoing research aims to elucidate the pharmacological profiles of these compounds, assessing their efficacy and safety as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
